(Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone
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Overview
Description
(Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone is a chemical compound that features a tetrahydropyran ring and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves the reaction of tetrahydropyran derivatives with trifluoromethoxy-substituted benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Tetrahydro-2H-pyran-4-yl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(Tetrahydro-2H-pyran-4-yl)(4-chlorophenyl)methanone: Contains a chlorophenyl group instead of a trifluoromethoxy group.
(Tetrahydro-2H-pyran-4-yl)(4-fluorophenyl)methanone: Features a fluorophenyl group instead of a trifluoromethoxy group.
Uniqueness
(Tetrahydro-2H-pyran-4-yl)(4-(trifluoromethoxy)phenyl)methanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with molecular targets or unique reactivity profiles.
Properties
Molecular Formula |
C13H13F3O3 |
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Molecular Weight |
274.23 g/mol |
IUPAC Name |
oxan-4-yl-[4-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)19-11-3-1-9(2-4-11)12(17)10-5-7-18-8-6-10/h1-4,10H,5-8H2 |
InChI Key |
GDMGGDSXSRBGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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